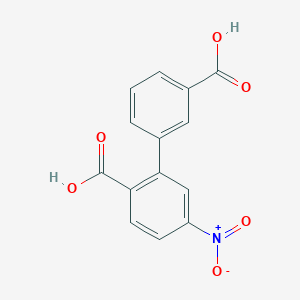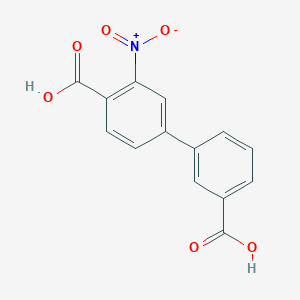
6-Methyl-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(3,4-methylenedioxyphenyl)benzoic acid, also referred to as 6-MDB, is an aromatic organic compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 161-162°C and a molecular weight of 206.25 g/mol. 6-MDB is a synthetic compound that is highly soluble in water and can be used in a range of laboratory experiments.
Applications De Recherche Scientifique
6-MDB has been used in a variety of scientific research applications, including the study of drug metabolism, enzyme inhibition, and as a potential therapeutic agent for treating diseases such as cancer and Alzheimer’s. It has also been used as a fluorescent probe for the study of cell signaling pathways and as a substrate for the study of enzyme kinetics.
Mécanisme D'action
The mechanism of action of 6-MDB is not yet fully understood. It has been suggested that it may act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. It has also been suggested that it may act as a modulator of the cyclooxygenase-2 enzyme, which is involved in inflammation.
Biochemical and Physiological Effects
6-MDB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to reduced drug metabolism in the body. It has also been shown to inhibit the activity of cyclooxygenase-2, which can lead to reduced inflammation. Additionally, it has been shown to modulate the activity of certain protein kinases, which can lead to changes in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-MDB in laboratory experiments offers a range of advantages and limitations. One advantage is that it is a relatively easy compound to synthesize, making it readily available for use in a range of experiments. Additionally, it is relatively stable, making it suitable for use in long-term experiments. On the other hand, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Orientations Futures
The potential applications of 6-MDB are vast and varied. One potential future direction is the development of new drugs based on its structure. Additionally, it could be used as a fluorescent probe for the study of cell signaling pathways and as a substrate for the study of enzyme kinetics. It could also be used as a tool to study drug metabolism and enzyme inhibition. Finally, it could be used as a potential therapeutic agent for treating diseases such as cancer and Alzheimer’s.
Méthodes De Synthèse
6-MDB is synthesized through a two-step process involving the reaction of 3,4-methylenedioxyphenylacetic acid with formaldehyde, followed by an acid-catalyzed condensation. The first step involves the formation of a Schiff base from the reaction of the acid and formaldehyde, which is then condensed with hydrochloric acid to yield 6-MDB.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-3-2-4-11(14(9)15(16)17)10-5-6-12-13(7-10)19-8-18-12/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJOOVAHMJQYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














